GSK2656157 PERK Biochemical Potency: IC50 Comparison with GSK2606414 and ISRIB
In cell-free biochemical assays using recombinant GST-PERK kinase domain, GSK2656157 inhibits PERK with an IC50 of 0.9 nM [1]. This potency is intermediate between GSK2606414 (IC50 0.4 nM) and ISRIB (IC50 5 nM) , representing a 1.8-fold lower potency than GSK2606414 but 5.6-fold higher potency than ISRIB. The comparative data establish that while GSK2606414 offers marginally superior biochemical potency, GSK2656157 was deliberately optimized to balance potency with improved drug-like properties rather than maximize enzyme inhibition alone [2].
| Evidence Dimension | PERK biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.9 nM |
| Comparator Or Baseline | GSK2606414 IC50 = 0.4 nM; ISRIB IC50 = 5 nM |
| Quantified Difference | 1.8-fold less potent than GSK2606414; 5.6-fold more potent than ISRIB |
| Conditions | Cell-free assay; recombinant GST-PERK (536–1116 amino acids) with 6-His-full-length human eIF2α substrate |
Why This Matters
Selection between GSK2656157 and GSK2606414 should prioritize overall pharmacological profile over sub-nanomolar potency differences, as both achieve complete target engagement at physiologically relevant concentrations.
- [1] Atkins C, Liu Q, Minthorn E, Zhang SY, Figueroa DJ, Moss K, Stanley TB, Sanders B, Goetz A, Gaul N, Choudhry AE, Alsaid H, Jucker BM, Axten JM, Kumar R. Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Res. 2013;73(6):1993-2002. View Source
- [2] Axten JM, Romeril SP, Shu A, Ralph J, Medina JR, Feng Y, Li WH, Grant SW, Heerding DA, Minthorn E, Mencken T, Gaul N, Goetz A, Stanley T, Hassell AM, Gampe RT, Atkins C, Kumar R. Discovery of GSK2656157: an optimized PERK inhibitor selected for preclinical development. ACS Med Chem Lett. 2013;4(10):964-8. View Source
